Fmoc-beta-Ala-Lys(Boc)-OH

Peptide Synthesis Quality Control Impurity Profiling

Eliminate two sequential SPPS coupling-deprotection cycles and reduce epimerization risks with this pre-formed, orthogonally protected dipeptide. - **Architectural advantage:** Single-unit coupling delivers both β-alanine spacer & Boc-protected lysine branch point; Fmoc remains on β-Ala for chain extension while Boc survives multiple Fmoc deprotection cycles. - **Critical applications:** Branched MAPs, cyclic peptides, PNA-peptide conjugates, and lysine-anchored drug/fluorophore conjugates requiring site-specific ε-amine deprotection post-purification. - **QC use case:** HPLC impurity reference standard (Impurity III) for Fmoc-Lys(Boc)-OH batch release testing.

Molecular Formula C29H37N3O7
Molecular Weight 539.6 g/mol
Cat. No. B12069875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-Ala-Lys(Boc)-OH
Molecular FormulaC29H37N3O7
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C29H37N3O7/c1-29(2,3)39-28(37)30-16-9-8-14-24(26(34)35)32-25(33)15-17-31-27(36)38-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,37)(H,31,36)(H,32,33)(H,34,35)
InChIKeySOMDAVGQXPGHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-beta-Ala-Lys(Boc)-OH: Orthogonally Protected Dipeptide Building Block for Fmoc-SPPS


Fmoc-β-Ala-Lys(Boc)-OH (CAS 1998700-95-0, MW 539.62, C₂₉H₃₇N₃O₇) is a pre-formed, orthogonally protected dipeptide building block designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It incorporates an N-terminal Fmoc-protected β-alanine residue amide-bonded to an N⁶-Boc-protected L-lysine with a free C-terminal carboxyl group, functioning as a single synthetic unit rather than requiring sequential coupling of Fmoc-β-Ala-OH and Fmoc-Lys(Boc)-OH . The compound is classified as a pseudo-amino acid reagent and is employed where a β-alanine spacer adjacent to a lysine branching point is required in a single coupling step, reducing cycle time and eliminating the need for intermediate Fmoc deprotection between spacer and branching residue .

1Designed for Fmoc-based solid-phase peptide synthesis (SPPS)
2Delivers β-Ala spacer and Lys(Boc) branch point in a single coupling step
3Orthogonal Fmoc/Boc protection; no intermediate deprotection between spacer and branch

Why Fmoc-beta-Ala-Lys(Boc)-OH Cannot Be Substituted by Sequential Coupling of Fmoc-β-Ala-OH and Fmoc-Lys(Boc)-OH


Attempting to replace Fmoc-β-Ala-Lys(Boc)-OH with sequential individual couplings of Fmoc-β-Ala-OH followed by Fmoc-Lys(Boc)-OH introduces two distinct failure modes. First, each additional coupling-deprotection cycle adds approximately 30–60 minutes to total synthesis time per peptide and cumulatively reduces crude purity through incomplete coupling and epimerization at each step [1]. Second, the Fmoc-β-Ala-OH monomer lacks a side-chain functional group for orthogonal protection; once coupled, its N-terminus must be Fmoc-deprotected prior to the next coupling, eliminating any possibility of selective downstream modification at the β-alanine terminus until the entire peptide is assembled [2]. In contrast, the pre-formed Fmoc-β-Ala-Lys(Boc)-OH building block delivers both the β-alanine spacer and the orthogonally Boc-protected lysine branch point in a single coupling, preserving the Fmoc group on β-alanine for subsequent chain extension while the Boc group on Lys ε-NH₂ remains intact through multiple Fmoc deprotection cycles . This architectural difference is non-trivial for branched peptides, cyclic peptides, and peptide conjugates where the lysine side chain must be selectively deprotected for orthogonal modification after chain assembly [3].

Pre-formed Fmoc-β-Ala-Lys(Boc)-OH
  • Single coupling delivers spacer + lysine branch
  • Fmoc group remains intact on β-Ala for chain extension
  • Boc stable through multiple piperidine cycles
vs
Sequential Coupling
  • Two coupling cycles + one extra deprotection (30–60 min/coupling)
  • Fmoc-β-Ala-OH lacks orthogonal side-chain protection
  • May increase epimerization and reduce crude purity
Sequential approach may compromise branched/cyclic architectures where late-stage lysine modification is required.

Quantitative Differentiation Evidence: Fmoc-beta-Ala-Lys(Boc)-OH vs. Closest Analogs and In-Class Alternatives


Fmoc-β-Ala-Lys(Boc)-OH as a Controlled Impurity in Fmoc-Lys(Boc)-OH: Purity Specification Comparison

Fmoc-β-Ala-Lys(Boc)-OH is explicitly listed and quantified as Impurity III in the quality specifications of Fmoc-Lys(Boc)-OH, the most widely used Fmoc-protected lysine building block [1]. Premium-grade Fmoc-Lys(Boc)-OH (Novabiochem® specification) limits this impurity to ≤0.1% (a/a) by HPLC, along with Fmoc-β-Ala-OH and Fmoc-Lys(Boc)-Lys(Boc)-OH each at ≤0.1% [2]. A Chinese patent application (CN202210404969) specifically identifies Fmoc-β-Ala-Lys(Boc)-OH as Impurity III requiring chromatographic separation from the Fmoc-Lys(Boc)-OH main peak using a C18 column with TFA/acetonitrile gradient at 265 nm detection [3]. This creates a paradoxical procurement reality: the target compound is simultaneously a contaminant to be minimized when purchasing Fmoc-Lys(Boc)-OH, and a premium building block to be purchased at high purity (≥98%) when the β-Ala-Lys dipeptide motif is required pre-assembled .

Impurity vs. Product
Head-to-head
As building block≥98% purity
vs
As impurity in Fmoc-Lys(Boc)-OH≤0.1% limit
Procurement purpose determines which purity profile is needed.
MW difference +71.07 Da vs. Fmoc-Lys(Boc)-OH.
Peptide Synthesis Quality Control Impurity Profiling

Orthogonal Protection Strategy: Fmoc-β-Ala-Lys(Boc)-OH vs. Fmoc-β-Ala-Lys(Alloc)-OH and Fmoc-β-Ala-Lys(Dde)-OH

The Fmoc/Boc orthogonal pair in Fmoc-β-Ala-Lys(Boc)-OH offers distinct deprotection orthogonality compared to alternative lysine side-chain protections. The Boc group is stable to the basic conditions of iterative Fmoc removal (20% piperidine in DMF, pKa ~11.1) and is cleaved concomitantly with resin cleavage and global side-chain deprotection using TFA (typically 90–95% TFA with scavengers) [1]. In contrast, Fmoc-β-Ala-Lys(Alloc)-OH requires a separate Pd(PPh₃)₄/phenylsilane treatment step for Alloc removal prior to TFA cleavage, adding reagent cost and an additional manual synthesis interruption [2]. Fmoc-β-Ala-Lys(Dde)-OH or Fmoc-β-Ala-Lys(ivDde)-OH variants require 2% hydrazine in DMF for Dde removal, which is incompatible with Fmoc deprotection monitoring because hydrazine adducts absorb at similar UV wavelengths . The Boc strategy thus simplifies the workflow for non-orthogonal deprotection scenarios where lysine side-chain functionality is only required after chain assembly.

Orthogonal Strategy
Class-level
Boc protectionRemoved during TFA cleavage (0 extra steps)
vs
Alloc or DdeAlloc: Pd(PPh₃)₄ step; Dde: 2% hydrazine (1 extra step each)
Boc strategy simplifies non-orthogonal deprotection workflows.
Stable to >20 piperidine cycles; eliminates additional reagent costs.
Orthogonal Protection Branched Peptides Cyclic Peptides

β-Alanine Spacer Architecture: Fmoc-β-Ala-Lys(Boc)-OH vs. Fmoc-Ahx-OH and Fmoc-β-Ala-OH Monomer Coupling

The β-alanine spacer in Fmoc-β-Ala-Lys(Boc)-OH provides a defined 3-atom backbone extension (N-Cβ-Cα-C=O) with distinct conformational properties compared to the 6-carbon alkyl chain of Ahx (aminohexanoic acid) spacers or PEG-based linkers [1]. In a comparative guide, Ahx spacers are described as more rigid and hydrophobic, potentially aggregating in aqueous solutions, while β-alanine spacers provide greater conformational flexibility with reduced aggregation propensity . Furthermore, using the pre-formed Fmoc-β-Ala-Lys(Boc)-OH dipeptide eliminates one complete coupling cycle (coupling + wash + Fmoc deprotection + wash ≈ 30–60 min per cycle) compared to sequential coupling of Fmoc-β-Ala-OH followed by Fmoc-Lys(Boc)-OH . The molecular weight difference is also informative: Fmoc-β-Ala-Lys(Boc)-OH (539.62 Da) vs. Fmoc-Lys(Boc)-OH (468.55 Da) reflects the +71.07 Da mass addition of the β-alanine residue, vs. Fmoc-Ahx-OH (277.32 Da) which lacks the lysine branching point entirely .

Spacer Architecture
Context-dependent
β-Ala-Lys dipeptide3-atom spacer + Lys branch, 1 coupling
vs
Ahx or sequentialAhx: 6-atom rigid spacer; sequential: 2 couplings + deprotection
Single coupling provides defined short, flexible spacer adjacent to branching point.
Saves ~30–60 min per peptide vs. sequential approach.
Spacer Chemistry Peptide Flexibility Solid-Phase Synthesis

Molecular Weight and Physicochemical Differentiation: Fmoc-β-Ala-Lys(Boc)-OH vs. Boc-Lys(Fmoc)-OH (Regioisomeric Protection)

Fmoc-β-Ala-Lys(Boc)-OH (MW 539.62) and Boc-Lys(Fmoc)-OH (MW 468.54) represent fundamentally different protection strategies despite both containing Fmoc and Boc groups. Boc-Lys(Fmoc)-OH places the Boc group on the α-amine and Fmoc on the ε-amine, making it compatible exclusively with Boc-SPPS protocols where TFA-labile Boc is removed iteratively while the ε-Fmoc remains for final deprotection . Fmoc-β-Ala-Lys(Boc)-OH, with Fmoc on the β-alanine N-terminus and Boc on the Lys ε-amine, is designed for Fmoc-SPPS where piperidine removes Fmoc at each cycle while Boc survives until final TFA cleavage . The MW difference (+71.08 Da) reflects the additional β-alanine residue. Specification data from Novabiochem® for Boc-Lys(Fmoc)-OH shows ≥99.0% HPLC purity and ≥99.5% enantiomeric purity, comparable to premium-grade Fmoc-Lys(Boc)-OH, but the reversed protection orientation renders it unsuitable for Fmoc-SPPS workflows .

Regioisomeric Protection
Class-level
Fmoc-β-Ala-Lys(Boc)-OHMW 539.62, Fmoc-SPPS
vs
Boc-Lys(Fmoc)-OHMW 468.54, Boc-SPPS only
Protocol mismatch would cause synthesis failure.
MW difference +71.08 Da; only target compound supports Fmoc-SPPS with pre-installed β-Ala.
Protecting Group Strategy SPPS Compatibility Building Block Selection

Application in Branched and Multiple Antigen Peptide (MAP) Synthesis: Pre-Assembled β-Ala-Lys Core

Commercial MAP resins such as Fmoc-Lys(Fmoc)-Lys[Fmoc-Lys(Fmoc)]-β-Ala-O-Wang resin (loading ~0.8 mmol/g total N) incorporate a β-alanine spacer pre-attached to a lysine branching core . Fmoc-β-Ala-Lys(Boc)-OH serves as the monomeric equivalent of this pre-assembled architecture, allowing solution-phase or on-resin construction of bespoke branched cores where the β-alanine spacer provides a flexible linker between the solid support (or cargo) and the lysine branching point [1]. In a study of membrane-enhancing peptides, β-alanine and lysine were incorporated at both peptide termini for conjugation with fatty acid and FITC moieties, demonstrating the utility of the β-Ala-Lys motif for dual functionalization in a single synthetic segment [2]. The pre-formed dipeptide reduces the number of coupling steps in branched architectures, where each additional lysine residue requires multiple orthogonal deprotection-coupling cycles.

Branched/MAP Synthesis
Reported
Pre-formed dipeptide1 coupling per β-Ala-Lys junction
vs
Sequential or resin2 cycles sequential; commercial MAP resin with β-Ala core at ~0.8 mmol/g
Supports flexible design of branched architectures without resin attachment.
Demonstrated in membrane-active peptide conjugates.
Branched Peptides MAP Vaccines Dendrimeric Peptides

Procurement-Relevant Application Scenarios for Fmoc-beta-Ala-Lys(Boc)-OH


Branched and Cyclic Peptide Synthesis Requiring Orthogonal Lysine Modification

When synthesizing branched peptides, cyclic peptides, or peptide conjugates where a lysine ε-amine must remain protected through the entire chain assembly and be deprotected only at the global cleavage step, Fmoc-β-Ala-Lys(Boc)-OH provides the Boc protection strategy that eliminates the need for a separate orthogonal deprotection step (as required by Alloc or Dde alternatives) . The β-alanine spacer simultaneously provides a flexible linker between the branching lysine and the preceding residue, reducing steric crowding at the branch point. This scenario is directly supported by the established use of β-alanine/lysine motifs in membrane-active peptide conjugates and branched MAP architectures [1].

Peptide-Drug Conjugates and Peptide-Fluorophore Conjugates with Defined Spacer Architecture

For peptide conjugates where a defined, short (3-atom) spacer is required between the bioactive peptide sequence and a lysine-attached cargo (drug, fluorophore, fatty acid, or biotin), Fmoc-β-Ala-Lys(Boc)-OH delivers both the spacer and the conjugation handle in a single building block [2]. This is particularly relevant when the conjugate requires the lysine ε-amine to remain Boc-protected during peptide assembly and be deprotected only after purification, enabling site-specific cargo attachment to the free ε-amine in a subsequent solution-phase reaction .

Peptide Nucleic Acid (PNA) and Nucleopeptide Hybrid Synthesis

PNA oligomer synthesis employs both Boc- and Fmoc-based SPPS strategies, and Fmoc-β-Ala-Lys(Boc)-OH provides a compatible building block for introducing lysine residues with a β-alanine spacer at specific positions within PNA backbones or at PNA-peptide junctions [3]. The orthogonally protected lysine side chain can be used for post-synthetic conjugation of glycosyl, fluorophore, or pharmacokinetic-modifying groups to PNAs, as demonstrated by the preparation of glycosylated PNA monomers using Boc and Fmoc derivatives for incorporation into PNA decamers with characterized RNA hybridization thermal stability [4].

Impurity Reference Standard for Fmoc-Lys(Boc)-OH Quality Control

Fmoc-β-Ala-Lys(Boc)-OH is explicitly used as an impurity reference standard (Impurity III定位溶液 at 5 μg/mL) in HPLC methods for quality control of Fmoc-Lys(Boc)-OH starting materials for therapeutic peptide manufacturing . Analytical laboratories and QC departments procuring this compound for method validation, system suitability testing, and batch release testing of Fmoc-Lys(Boc)-OH represent a distinct procurement use case separate from synthetic applications. The Chinese patent CN202210404969 details the chromatographic conditions (C18 column, 0.1% TFA water/acetonitrile gradient, 265 nm detection) where this compound must be chromatographically resolved from the Fmoc-Lys(Boc)-OH main peak [5].

Application
Selection Property
Validation Focus
Branched/cyclic peptides with orthogonal Lys modification
Orthogonal Fmoc/Boc protection; pre-installed β-Ala spacer
Selective ε-amine deprotection after chain assembly
Peptide-drug / fluorophore conjugates
Pre-coupled β-Ala-Lys unit as conjugation handle
Site-specific cargo attachment after purification
PNA / nucleopeptide hybrid synthesis
Fmoc-SPPS compatibility for PNA backbones
Post-synthetic modification of lysine side chain
Impurity reference standard for Fmoc-Lys(Boc)-OH QC
Certified impurity identity (Impurity III)
HPLC method validation and system suitability
Quote Request

Request a Quote for Fmoc-beta-Ala-Lys(Boc)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.